molecular formula C11H18N2O3 B13786486 4,5-Bis(3-butenyloxy)-2-imidazolidinone CAS No. 91216-70-5

4,5-Bis(3-butenyloxy)-2-imidazolidinone

Cat. No.: B13786486
CAS No.: 91216-70-5
M. Wt: 226.27 g/mol
InChI Key: JHQDZHLHCVRNMT-UHFFFAOYSA-N
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Description

4,5-Di(but-3-enoxy)imidazolidin-2-one is a chemical compound belonging to the class of imidazolidinones. Imidazolidinones are five-membered cyclic ureas that are widely found in pharmaceuticals, natural products, and other biologically active compounds . This compound is characterized by the presence of two but-3-enoxy groups attached to the imidazolidin-2-one core.

Preparation Methods

The synthesis of 4,5-Di(but-3-enoxy)imidazolidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 1,2-diamines with carbon dioxide in the presence of a basic promoter such as tetramethylphenylguanidine (PhTMG) and a dehydrative activator like diphenylphosphoryl azide (DPPA) in solvents such as acetonitrile or dichloromethane at temperatures ranging from -40°C to room temperature . Industrial production methods may involve similar reaction conditions but on a larger scale with optimized parameters for higher yields and purity.

Chemical Reactions Analysis

4,5-Di(but-3-enoxy)imidazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The but-3-enoxy groups can be substituted with other functional groups using appropriate reagents and conditions.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield corresponding products.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4,5-Di(but-3-enoxy)imidazolidin-2-one has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,5-Di(but-3-enoxy)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. For example, it may hydrolyze the second messenger 3’,5’-cyclic AMP (cAMP), which is a key regulator of many important physiological processes . This hydrolysis can affect various cellular functions and signaling pathways.

Comparison with Similar Compounds

4,5-Di(but-3-enoxy)imidazolidin-2-one can be compared with other similar compounds such as:

The uniqueness of 4,5-Di(but-3-enoxy)imidazolidin-2-one lies in its specific structural features and the presence of but-3-enoxy groups, which may impart distinct chemical and biological properties.

Properties

CAS No.

91216-70-5

Molecular Formula

C11H18N2O3

Molecular Weight

226.27 g/mol

IUPAC Name

4,5-bis(but-3-enoxy)imidazolidin-2-one

InChI

InChI=1S/C11H18N2O3/c1-3-5-7-15-9-10(13-11(14)12-9)16-8-6-4-2/h3-4,9-10H,1-2,5-8H2,(H2,12,13,14)

InChI Key

JHQDZHLHCVRNMT-UHFFFAOYSA-N

Canonical SMILES

C=CCCOC1C(NC(=O)N1)OCCC=C

Origin of Product

United States

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